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Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-
Fluorophenyl)piperazin-2-one hydrochloride (CAS: 697305-48-9), a key intermediate in

medicinal chemistry programs targeting the central nervous system[1]. This document moves

beyond rote procedural descriptions to offer an integrated analytical strategy, grounded in the

principles of spectroscopic and crystallographic analysis. We will detail the causality behind

experimental choices, establish self-validating protocols, and provide predictive data based on

closely related analogues to guide researchers in confirming the identity, purity, and three-

dimensional structure of this compound. This guide is intended for researchers, analytical

scientists, and drug development professionals who require a robust and logical approach to

molecular characterization.

Molecular Framework and Analytical Significance
1-(4-Fluorophenyl)piperazin-2-one hydrochloride is a heterocyclic compound featuring a

fluorophenyl moiety attached to a piperazin-2-one ring. The presence of the hydrochloride salt
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form dictates many of the analytical considerations, particularly regarding solubility and

ionization.

Molecular Formula: C₁₀H₁₂ClFN₂O[1]

Molecular Weight: 230.67 g/mol [1]

The core structure contains several key features for spectroscopic analysis:

Aromatic System: A para-substituted fluorophenyl ring provides distinct signals in NMR and

characteristic absorptions in IR and UV spectroscopy.

Piperazin-2-one Ring: This is a cyclic amide (a lactam). The carbonyl group is a powerful

diagnostic tool in IR spectroscopy, and its electron-withdrawing nature significantly influences

the chemical environment of adjacent protons and carbons in NMR.

Chiral Center: The C3 carbon of the piperazinone ring is a stereocenter, though this guide

will focus on the analysis of the racemic mixture.

Protonated Amine: As a hydrochloride salt, the nitrogen at the 4-position (N4) of the

piperazine ring is protonated, which is crucial for mass spectrometry ionization and for

understanding intermolecular interactions in the solid state.

The unambiguous confirmation of this structure is paramount for ensuring the integrity of

subsequent synthetic steps and the pharmacological profile of any derived active

pharmaceutical ingredients.

Caption: Chemical structure of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride.

Core Analytical Methodologies
A multi-technique approach is essential for a comprehensive structural validation. The data

from each method should be corroborative, building a complete and self-consistent picture of

the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Structural Blueprint
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NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a

molecule. Both ¹H and ¹³C NMR are required to map out the carbon-hydrogen framework.

Expertise & Experience: The choice of a deuterated solvent is critical. Given the hydrochloride

salt form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are primary candidates

due to their polarity. DMSO-d₆ is often preferred as it solubilizes the compound while keeping

the N-H protons observable. The electron-withdrawing carbonyl group at C2 will cause a

significant downfield shift for the adjacent methylene protons at C3 compared to a standard

piperazine ring. Similarly, the protons at C5 will be shifted downfield due to their proximity to the

protonated N4.

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆) The following predictions are based on

known spectral data for the closely related analogue, 1-(4-fluorophenyl)piperazine

dihydrochloride[2][3], with adjustments for the C2-carbonyl group.

Assignment

Predicted ¹H

Chemical Shift (δ,

ppm)

Predicted Multiplicity

Predicted ¹³C

Chemical Shift (δ,

ppm)

Aromatic (C'2, C'6) 7.20 - 7.35
Doublet of Doublets

(dd)
~118-120

Aromatic (C'3, C'5) 7.05 - 7.15 Triplet (t) ~115-117 (d, JC-F)

Aromatic (C'1) - Singlet (s) ~145-147

Aromatic (C'4) - Singlet (s) ~156-159 (d, JC-F)

Piperazinone C3-H₂ ~4.10 - 4.20 Singlet (s) ~50-55

Piperazinone C5-H₂ ~3.40 - 3.55 Triplet (t) ~45-48

Piperazinone C6-H₂ ~3.20 - 3.35 Triplet (t) ~42-45

Piperazinone C2=O - - ~165-170

Piperazinone N1-H ~8.0 - 8.5 Broad Singlet (br s) -

Piperazinone N4-H₂⁺ ~9.5 - 10.5 Broad Singlet (br s) -

Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL

of DMSO-d₆ in a 5 mm NMR tube[4]. Add a minimal amount of tetramethylsilane (TMS) as

an internal reference (δ = 0.00 ppm)[4].

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock

onto the deuterium signal of the solvent and shim the magnetic field to achieve high

homogeneity.

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width

of 0-12 ppm is typically sufficient[4].

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200

ppm is standard. An extended acquisition time may be necessary due to the lower natural

abundance of ¹³C and the presence of quaternary carbons.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and reference both

spectra to TMS.
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NMR Analysis Workflow

Sample Preparation
(5-10 mg in 0.7 mL DMSO-d6)

Data Acquisition
(400 MHz Spectrometer)

Insert into spectrometer

Data Processing
(FT, Phasing, Referencing)

Generate FID

Structural Elucidation
(Shift & Coupling Analysis)

Generate Spectrum

Click to download full resolution via product page

Caption: A streamlined workflow for NMR structural analysis.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
MS provides the exact molecular weight and crucial structural information via fragmentation

analysis. As a pre-charged hydrochloride salt, Electrospray Ionization (ESI) is the method of

choice, typically coupled with Liquid Chromatography (LC-MS).

Expertise & Experience: The compound will be observed in positive ion mode as the

protonated molecule, [M+H]⁺, where M is the free base. The expected m/z will be for the

C₁₀H₁₁FN₂O free base plus a proton. The fragmentation pattern will be influenced by the

stability of the aromatic ring and the piperazinone structure. We can predict key fragmentation

pathways by referencing data from the analogue 1-(4-fluorophenyl)piperazine, which shows

major peaks at m/z 138 and 122[5].
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Predicted Mass Spectrometry Data (ESI+)

Molecular Ion (Free Base): C₁₀H₁₁FN₂O, Exact Mass: 194.0855

Observed Ion [M+H]⁺: 195.0933

Predicted m/z
Proposed Fragment

Structure
Neutral Loss Rationale

195.09 [C₁₀H₁₂FN₂O]⁺ -
Protonated molecular

ion.

167.09 [C₁₀H₁₂FN]⁺ CO
Loss of carbonyl

group.

138.07 [C₈H₉FN]⁺ C₂H₃NO
Cleavage of the

piperazinone ring.

122.04 [C₇H₅F]⁺ C₃H₇N₂O
Fragmentation leading

to fluorobenzyl cation.

95.02 [C₆H₄F]⁺ C₄H₈N₂O Fluorophenyl cation.

Experimental Protocol: LC-MS

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile/water mixture.

Chromatography: Inject the sample into an LC system equipped with a C18 column. Use a

gradient elution profile with mobile phases such as water with 0.1% formic acid (A) and

acetonitrile with 0.1% formic acid (B). Formic acid ensures the analyte remains protonated.

Mass Spectrometry: Analyze the column eluent with a mass spectrometer (e.g., Q-TOF or

Orbitrap for high resolution) using positive mode ESI.

MS/MS Analysis: Isolate the precursor ion (m/z 195.09) in the collision cell and apply

collision-induced dissociation (CID) energy to generate a fragment ion spectrum, which can

be used to confirm the proposed fragmentation pathways. Mass spectrometry techniques are

crucial for the structural characterization of newly synthesized piperazine derivatives[6][7].
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Predicted ESI-MS Fragmentation Pathway

m/z 195.09

[M+H]⁺

m/z 167.09

- CO

m/z 138.07

- C₂H₃NO

m/z 95.02

- C₂H₂N

Click to download full resolution via product page

Caption: Key fragmentation steps for 1-(4-Fluorophenyl)piperazin-2-one.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups

present in a molecule.

Expertise & Experience: The most diagnostic absorption for this molecule is the strong carbonyl

(C=O) stretch from the lactam ring, expected between 1650-1680 cm⁻¹. The presence of the

hydrochloride will result in a broad absorption band for the N⁺-H stretch, typically in the 2400-

2800 cm⁻¹ region. Aromatic C-H and the C-F bond will also show characteristic signals.

Comparing the spectrum to that of 1-(4-fluorophenyl)piperazine would clearly show the new,

strong C=O peak, confirming the presence of the piperazin-2-one structure.

Predicted FTIR Absorption Bands
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Predicted

Wavenumber (cm⁻¹)
Functional Group Vibration Mode Expected Intensity

3100 - 3000 Aromatic C-H Stretch Medium-Weak

2980 - 2850 Aliphatic C-H Stretch Medium

2800 - 2400
N⁺-H (Ammonium

salt)
Stretch Strong, Broad

~1670 C=O (Lactam) Stretch Strong, Sharp

~1600, ~1500 Aromatic C=C Stretch Medium

~1220 C-F Stretch Strong

~1150 C-N Stretch Medium

Experimental Protocol: FTIR (KBr Pellet)

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic

grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) to form a thin, transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum, typically over a range of 4000-400 cm⁻¹[8].

Analysis: Identify the key absorption bands and assign them to the corresponding functional

groups.

X-ray Crystallography: Definitive 3D Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-

dimensional atomic arrangement in the solid state, including stereochemistry and

intermolecular interactions.
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Expertise & Experience: While a crystal structure for the target molecule is not publicly

available, we can anticipate key features based on related structures, such as other piperazine

hydrochlorides[9]. The piperazin-2-one ring is expected to adopt a stable chair or distorted

chair conformation. The most vital information will be the network of hydrogen bonds. We

expect to see strong N⁺-H···Cl⁻ hydrogen bonds between the protonated N4 amine and the

chloride anion. Additionally, the amide N1-H may act as a hydrogen bond donor, potentially to

the carbonyl oxygen of an adjacent molecule or to the chloride ion. These interactions govern

the crystal packing and solid-state properties of the material.

Anticipated Crystallographic Features:

Conformation: A chair conformation for the piperazinone ring.

Hydrogen Bonding: A primary N⁺-H···Cl⁻ interaction will be the dominant feature. Secondary

N-H···O=C or N-H···Cl⁻ interactions are also likely.

Crystal Packing: The molecules will pack in layers or a 3D network stabilized by the

hydrogen bonds and potential π-stacking of the fluorophenyl rings.

Experimental Workflow: Single-Crystal X-ray Diffraction

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a

solvent, vapor diffusion, or slow cooling of a saturated solution.

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by

irradiating it with monochromatic X-rays.

Structure Solution & Refinement: Process the diffraction data to determine the unit cell and

space group. Solve the structure using direct methods or Patterson methods to locate the

atomic positions, and refine the model against the experimental data to obtain the final,

precise 3D structure.
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Anticipated H-Bonding Network

Molecule A
(N4-H2+...N1-H)

Cl- Anion

N4+-H...Cl- N1-H...Cl-

Molecule B
(...C2=O)

N1-H...O=C
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Caption: Plausible hydrogen bonding interactions in the crystal lattice.

Integrated Structural Verification Strategy
No single technique is sufficient. A self-validating system of analysis confirms the structure by

ensuring all data points converge to the same conclusion.

Integrated Validation Workflow

MS
Confirms MW = 230.67

[M+H]+ = 195.09

Structurally Confirmed
1-(4-Fluorophenyl)piperazin-

2-one Hydrochloride

FTIR
Confirms C=O, N+-H

and C-F groups

NMR
Confirms C-H framework

& connectivity

X-Ray (optional)
Defines 3D structure

& stereochemistry

Definitive

Click to download full resolution via product page

Caption: The convergence of analytical data for structural confirmation.
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The process is as follows:

MS confirms the molecular weight.

FTIR confirms the presence of the key functional groups.

NMR confirms the atom-to-atom connectivity and provides the definitive 2D structure.

X-ray crystallography, if performed, provides the ultimate proof of the 3D structure in the solid

state.

When the results from all techniques are in agreement, the structure of 1-(4-
Fluorophenyl)piperazin-2-one hydrochloride can be considered fully elucidated and verified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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